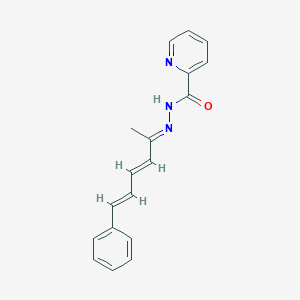
N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-pyridinecarbohydrazide
Vue d'ensemble
Description
N-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-pyridinecarbohydrazide, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPCC is a pyridinecarbohydrazide derivative that possesses a unique chemical structure, making it an interesting compound for researchers to study.
Mécanisme D'action
The mechanism of action of MPCC is not well understood. However, it is believed that the compound interacts with metal ions and forms a complex that induces a change in the fluorescence properties of the compound. In the case of anti-cancer activity, MPCC induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MPCC has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. MPCC has also been shown to selectively detect copper ions in aqueous solutions with high sensitivity and selectivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPCC in lab experiments is its high sensitivity and selectivity for detecting metal ions. The compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using MPCC is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on MPCC. One area of research is the development of sensors for detecting copper ions in environmental samples. Another area of research is the development of anti-cancer drugs based on the structure of MPCC. Additionally, further studies on the mechanism of action of MPCC are needed to better understand its potential applications in various fields of scientific research.
Applications De Recherche Scientifique
MPCC has been extensively studied for its potential applications in various fields of scientific research. One of the key areas of research is its use as a fluorescent probe for detecting metal ions. MPCC has been shown to selectively detect copper ions in aqueous solutions with high sensitivity and selectivity. This makes it an ideal candidate for developing sensors for detecting copper ions in environmental samples.
Another area of research is the use of MPCC as a potential drug candidate. MPCC has been shown to exhibit anti-cancer activity in various cancer cell lines. The compound induces apoptosis in cancer cells by activating the caspase pathway. This makes it a promising candidate for developing anti-cancer drugs.
Propriétés
IUPAC Name |
N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-15(9-5-6-12-16-10-3-2-4-11-16)20-21-18(22)17-13-7-8-14-19-17/h2-14H,1H3,(H,21,22)/b9-5+,12-6+,20-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJIQIZVJPJIFI-MAVSYLMJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C=CC=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=N1)/C=C/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3869072.png)
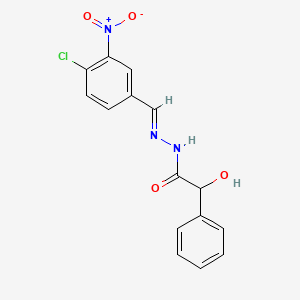
![2-[(2-chlorobenzyl)oxy]benzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B3869085.png)
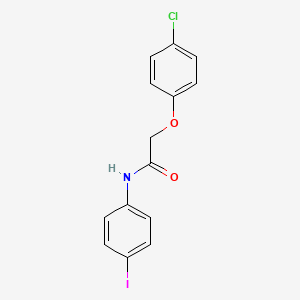
![N',N''-1,2-ethanediylidenebis{2-[(2-methylphenyl)amino]acetohydrazide}](/img/structure/B3869107.png)
![N-[2-(2-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B3869114.png)
![N,N-diethyl-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3869120.png)

![N-{4-[(6-quinolinylsulfonyl)amino]phenyl}acetamide](/img/structure/B3869126.png)
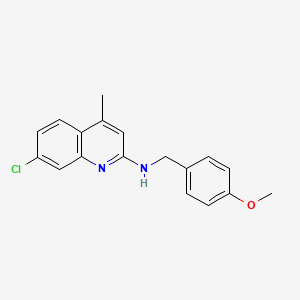
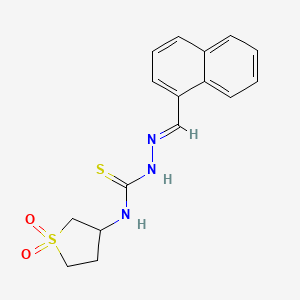

![1-methyl-1H-indole-2,3-dione 3-[N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone]](/img/structure/B3869159.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(1-naphthyl)ethanone hydrochloride](/img/structure/B3869173.png)